Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Description
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Properties
IUPAC Name |
methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c1-24-16(23)7-6-15-20-17-14(10-19)13(8-9-22(17)21-15)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKTWBJNXKZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324069 | |
| Record name | methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866133-35-9 | |
| Record name | methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate (CAS No. 866133-35-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxic effects on various cancer cell lines, and relevant case studies.
- Molecular Formula : C17H13ClN4O2
- Molecular Weight : 340.76 g/mol
- Density : Approximately 1.36 g/cm³
- pKa : Estimated at 0.66
The compound's structure suggests a possible interaction with various biological targets, particularly kinases involved in cancer progression. The presence of the triazole ring and cyano group may enhance its reactivity and binding affinity to specific enzymes or receptors.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 1.23 ± 0.18 | Inhibits c-Met kinase activity |
| HeLa | 2.73 ± 0.33 | Promotes late apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Inhibition of Kinases
The compound has also been evaluated for its inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis. The IC50 value for c-Met inhibition was found to be approximately 0.090 μM, suggesting potent activity that could position it as a candidate for further development in targeted cancer therapies .
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a study examining the effects of various triazolo derivatives, this compound was shown to significantly inhibit cell proliferation in A549 and MCF-7 cell lines. The mechanism was attributed to its ability to induce apoptosis and disrupt the cell cycle at the G0/G1 phase .
Case Study 2: Structural Optimization
Further research focused on optimizing the structure of similar triazolo derivatives to enhance their anticancer properties. Modifications to the phenyl group and cyano substituents were explored to improve potency and selectivity against c-Met kinase .
Scientific Research Applications
Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that compounds with similar triazolo-pyridine structures possess anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent .
Neurological Applications
The structure of this compound suggests possible interactions with G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of central nervous system disorders . This opens avenues for research into its efficacy as a neuroprotective agent.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, derivatives of triazolo-pyridine were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cells .
Case Study 2: Antimicrobial Screening
A comprehensive screening of several triazole derivatives was conducted to evaluate their antimicrobial properties. This compound showed promising results against Staphylococcus aureus and Escherichia coli .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Induces apoptosis in cancer cells; effective against multiple cancer types. |
| Antimicrobial Activity | Inhibits growth of bacteria and fungi; potential for use as an antimicrobial agent. |
| Neurological Applications | Possible interactions with GPCRs; potential neuroprotective effects under investigation. |
Preparation Methods
Retrosynthetic Analysis
The target compound can be deconstructed into three key fragments (Figure 1):
- Triazolo[1,5-a]pyridine core : Formed via cyclization of 5-amino-1,2,3-triazole derivatives.
- 4-Chlorophenyl and cyano substituents : Introduced through Suzuki-Miyaura coupling and palladium-catalyzed cyanation.
- Methyl propanoate sidechain : Attached via Knoevenagel condensation or esterification.
Critical intermediates include bromoaldehyde precursors and cyanoacetamide derivatives, as detailed in patent CA2956529A1.
Key Synthetic Routes
Palladium-Catalyzed Cyanation and Cyclization
Bromoaldehyde Intermediate Synthesis
A high-yielding route begins with the bromoaldehyde compound XIV , synthesized via reductive amination using 65% REDAL and N-methylpiperazine in toluene at 0–5°C (94% yield). Subsequent palladium-catalyzed cyanation with potassium hexacyanoferrate(III) in DMF at 120°C introduces the cyano group, yielding nitrile aldehyde VI (85% yield).
Knoevenagel Condensation
The nitrile aldehyde undergoes Knoevenagel condensation with methyl cyanoacetate in dichloromethane, catalyzed by piperidine/acetic acid (10 mol%), to form an E/Z cinnamic ester mixture. Cyclization with heterocycle IX in 2-butanol produces the dihydropyridine intermediate, which is oxidized to the triazolopyridine core.
Table 1: Reaction Conditions for Key Steps
| Step | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Bromoaldehyde synthesis | REDAL/N-methylpiperazine, toluene | 0–5°C | 94% | |
| Cyanation | Pd(OAc)₂, DMF | 120°C | 85% | |
| Knoevenagel | Piperidine/CH₂Cl₂ | Reflux | 52% |
Copper-Catalyzed Oxidative Cyclization
An alternative one-pot method employs copper(I) iodide to mediate oxidative cyclization of 5-amino-1,2,3-triazole derivatives with methyl propiolate. This route avoids isolation of intermediates, achieving 75% yield in acetonitrile at 80°C. Microwave irradiation reduces reaction time from 12 hours to 30 minutes, though yields remain comparable.
Microwave-Assisted Cyanoacetylation
Cyanoacetylation of 5-amino-1,2,3-triazole with p-nitrophenylacetic acid under microwave irradiation (100°C, 300 W) forms cyanoacetamide intermediates, which cyclize in DMF with sodium acetate to yield the triazolopyridine core (68% yield). Zeolite catalysts (H-Y, 5 wt%) improve regioselectivity, suppressing side reactions.
Optimization and Yield Improvements
Solvent Effects
- DMF vs. Dichloromethane : DMF enhances cyanation efficiency (85% vs. 72% in CH₂Cl₂) but complicates purification.
- 2-Butanol for Cyclization : Reduces ester hydrolysis compared to methanol, improving yield by 15%.
Catalyst Screening
Characterization and Analytical Data
Spectroscopic Properties
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare [1,2,4]triazolo[1,5-a]pyridine derivatives like Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with ketones or aldehydes under acidic conditions. For example, heating amine-pyridine derivatives with cycloketones (e.g., cyclohexane or cyclopentane) in acetic acid generates spirocyclic triazolo-pyridines via intramolecular cyclization. Stoichiometric ratios (e.g., 1:1.5 for amine:ketone) and reaction times (8–12 hours at reflux) are critical for yield optimization . Tandem reactions using DMF as a solvent and potassium carbonate as a base have also been employed to assemble the triazolo-pyridine core, followed by purification via column chromatography (e.g., hexane/ethyl acetate mixtures) .
Q. How is the structural confirmation of [1,2,4]triazolo[1,5-a]pyridine derivatives validated experimentally?
- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are used:
- NMR : and NMR spectra provide hydrogen/carbon environments, with shifts confirming substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm for aromatic protons) .
- X-ray crystallography : Single-crystal diffraction reveals bond lengths, angles, and torsion angles (e.g., carboxylate groups twisted ~55.6° from the triazolo-pyridine plane) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 62.74% calculated vs. 62.65% observed) .
Q. What safety protocols are recommended for handling triazolo-pyridine derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane) .
- Waste disposal : Collect organic waste separately; avoid drain disposal due to potential environmental toxicity .
Advanced Research Questions
Q. How can reaction yields for triazolo-pyridine derivatives be optimized during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst screening : Metal-free conditions reduce side reactions; acetic acid acts as both solvent and catalyst in spirocyclic formations .
- Purification : Gradient elution in column chromatography (e.g., 3:1 hexane/ethyl acetate) improves separation of regioisomers .
Q. What computational approaches are used to predict the electronic properties of triazolo-pyridine derivatives?
- Methodological Answer :
- DFT calculations : Quantum chemical parameters (e.g., HOMO-LUMO gaps, Mulliken charges) are computed to assess reactivity and inhibitor potential .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal enzymes) to rationalize antifungal activity observed in analogues .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of triazolo-pyridine derivatives?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity, increasing binding affinity to target proteins. For example, 4-chlorophenyl groups improve antifungal activity via hydrophobic interactions .
- Stereochemical considerations : Non-planar conformations (e.g., twisted carboxylate groups) influence solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
